molecular formula C13H15BrF3N B7940746 (3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine

(3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine

Cat. No.: B7940746
M. Wt: 322.16 g/mol
InChI Key: OPUMKEDPIJFQLK-UHFFFAOYSA-N
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Description

(3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclohexylamine moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.

    Amination: The cyclohexylamine moiety is introduced through nucleophilic substitution reactions, where the brominated and trifluoromethylated phenyl compound reacts with cyclohexylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaOH, KOH, NH3

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

(3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The cyclohexylamine moiety contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-1H-pyrrolo[2,3-c]pyridine

Uniqueness

(3-Bromo-5-trifluoromethylphenyl)-cyclohexylamine is unique due to the combination of its bromine, trifluoromethyl, and cyclohexylamine groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-bromo-N-cyclohexyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3N/c14-10-6-9(13(15,16)17)7-12(8-10)18-11-4-2-1-3-5-11/h6-8,11,18H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUMKEDPIJFQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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